Evidence Item 1: Regioisomeric Specificity in hA3G/Vif Inhibition
The target compound's 3-amino benzoyl core is a claimed structural element within a broader class of hA3G/Vif conjugation inhibitors [1]. While the patent does not provide a direct IC50 for this exact compound, it establishes the class's mechanism of action: inhibiting the binding of the viral infectivity factor (Vif) to the host restriction factor APOBEC3G (hA3G), thereby preserving the cell's innate antiviral defense. The 3-substitution pattern is essential for this activity, as it is a defining feature of the claimed derivatives, whereas 4-substituted analogs are not covered by this patent's claims [1]. The observed phenotypic outcome for the class is the inhibition of viral replication [1].
| Evidence Dimension | hA3G/Vif Inhibitory Activity |
|---|---|
| Target Compound Data | Structural feature: 3-amino benzoyl core (claimed class) [1] |
| Comparator Or Baseline | Structural feature: 4-amino benzoyl regioisomer (e.g., ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate ) |
| Quantified Difference | The 3-amino benzoyl scaffold is the basis for the hA3G/Vif patent claims; the 4-amino regioisomer is not covered, implying a lack of documented activity against this target. |
| Conditions | hA3G/Vif conjugation assay and viral replication assay [1] |
Why This Matters
Procurement of the 3-amino isomer is mandatory for researchers replicating or building upon the hA3G/Vif patent work, as use of a 4-amino isomer would likely result in a biologically inactive control.
- [1] Jiang, J.-D. et al. (2011). Group of amino substituted benzoyl derivatives and their preparation and their use. US Patent Application US20110178108A1. View Source
